molecular formula C14H18O5 B14127330 Dimethyl 4,6-diethyl-2-hydroxyisophthalate

Dimethyl 4,6-diethyl-2-hydroxyisophthalate

Cat. No.: B14127330
M. Wt: 266.29 g/mol
InChI Key: IKGWUDZSKYGFSC-UHFFFAOYSA-N
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Description

Dimethyl 4,6-diethyl-2-hydroxyisophthalate is an organic compound belonging to the class of phthalate esters It is characterized by the presence of two ethyl groups and a hydroxyl group attached to the isophthalate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,6-diethyl-2-hydroxyisophthalate typically involves the esterification of 4,6-diethyl-2-hydroxyisophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester. The reaction can be represented as follows:

4,6-diethyl-2-hydroxyisophthalic acid+2CH3OHH+Dimethyl 4,6-diethyl-2-hydroxyisophthalate+H2O\text{4,6-diethyl-2-hydroxyisophthalic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O} 4,6-diethyl-2-hydroxyisophthalic acid+2CH3​OHH+​Dimethyl 4,6-diethyl-2-hydroxyisophthalate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst, such as sulfuric acid, is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,6-diethyl-2-hydroxyisophthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (R-X) in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4,6-diethyl-2-ketoisophthalate or 4,6-diethyl-2-carboxyisophthalate.

    Reduction: Formation of 4,6-diethyl-2-hydroxyisophthalic alcohol.

    Substitution: Formation of various substituted isophthalates depending on the substituent used.

Scientific Research Applications

Dimethyl 4,6-diethyl-2-hydroxyisophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of Dimethyl 4,6-diethyl-2-hydroxyisophthalate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis in biological systems, releasing the active isophthalate moiety, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-hydroxyisophthalate: Lacks the ethyl groups, making it less hydrophobic.

    Dimethyl 2-hydroxyisophthalate: Differently substituted, affecting its reactivity and applications.

    Dimethyl 5-hydroxyisophthalate: Positional isomer with different chemical properties.

Uniqueness

Dimethyl 4,6-diethyl-2-hydroxyisophthalate is unique due to the presence of both ethyl groups and a hydroxyl group, which confer distinct chemical and physical properties. These structural features enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

dimethyl 4,6-diethyl-2-hydroxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H18O5/c1-5-8-7-9(6-2)11(14(17)19-4)12(15)10(8)13(16)18-3/h7,15H,5-6H2,1-4H3

InChI Key

IKGWUDZSKYGFSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1C(=O)OC)O)C(=O)OC)CC

Origin of Product

United States

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